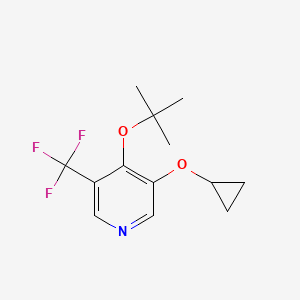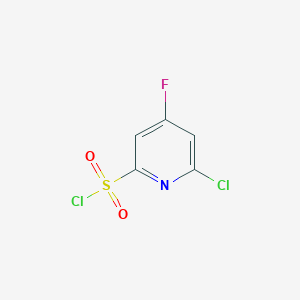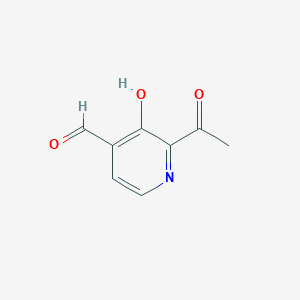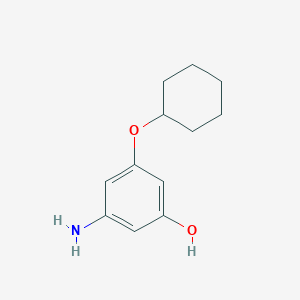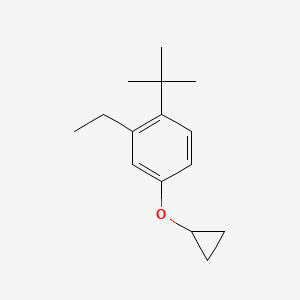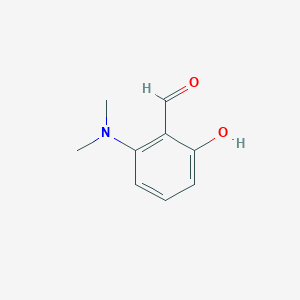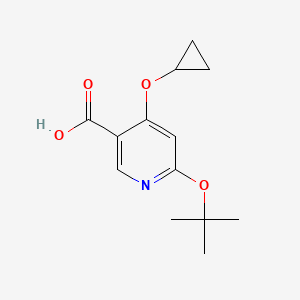
5-(4-Bromophenyl)-3-chloro-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromophenyl)-3-chloro-1,2,4-oxadiazole: is a heterocyclic compound that contains a five-membered ring with three heteroatoms: one oxygen, one nitrogen, and one chlorine atom. The presence of a bromophenyl group at the 5-position and a chlorine atom at the 3-position makes this compound unique. It is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-3-chloro-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in 5-(4-Bromophenyl)-3-chloro-1,2,4-oxadiazole can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by various nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxadiazole N-oxides or reduction to form corresponding amines.
Coupling Reactions: The bromophenyl group can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or dioxane.
Major Products:
- Substituted oxadiazoles
- Oxadiazole N-oxides
- Biaryl compounds
Applications De Recherche Scientifique
Chemistry: 5-(4-Bromophenyl)-3-chloro-1,2,4-oxadiazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology and Medicine: This compound has shown potential as an antimicrobial and anticancer agent. Its derivatives have been studied for their ability to inhibit the growth of various bacterial and fungal strains, as well as cancer cell lines .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its unique structure allows for the design of compounds with specific biological activities.
Mécanisme D'action
The mechanism of action of 5-(4-Bromophenyl)-3-chloro-1,2,4-oxadiazole and its derivatives often involves the inhibition of key enzymes or receptors in biological systems. For example, some derivatives may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
5-(4-Bromophenyl)-1,2,4-triazole: Another heterocyclic compound with a similar structure but different nitrogen positioning.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with a similar bromophenyl group but different heterocyclic ring structure.
Uniqueness: 5-(4-Bromophenyl)-3-chloro-1,2,4-oxadiazole is unique due to the presence of both bromine and chlorine atoms, which allows for diverse chemical reactivity and potential biological activities. Its oxadiazole ring structure also provides stability and specific electronic properties that are advantageous in various applications.
Propriétés
Formule moléculaire |
C8H4BrClN2O |
|---|---|
Poids moléculaire |
259.49 g/mol |
Nom IUPAC |
5-(4-bromophenyl)-3-chloro-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H4BrClN2O/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H |
Clé InChI |
DPOPVNLIZPYWPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=NO2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


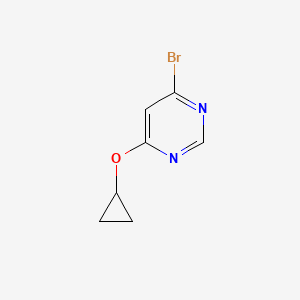
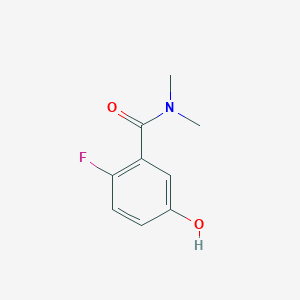
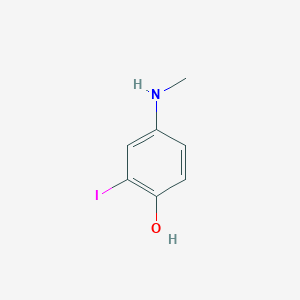
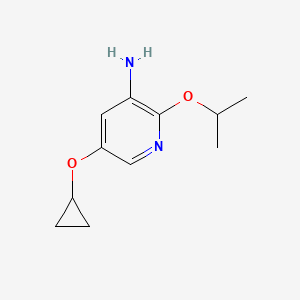
![[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14839474.png)
